
Methyl 2-cyclooctylideneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyclooctylideneacetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctane and is characterized by the presence of a methyl ester group attached to a cyclooctylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclooctylideneacetate typically involves the esterification of 2-cyclooctylideneacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
化学反应分析
Types of Reactions
Methyl 2-cyclooctylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-cyclooctylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 2-cyclooctylideneacetate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The cyclooctylidene moiety can participate in various chemical transformations, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Methyl cyclooctanoate: Similar ester structure but lacks the double bond in the cyclooctylidene moiety.
Cyclooctylideneacetic acid: The acid form of the compound.
Cyclooctanone: A ketone derivative of cyclooctane.
Uniqueness
Methyl 2-cyclooctylideneacetate is unique due to the presence of both the ester group and the cyclooctylidene moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
methyl 2-cyclooctylideneacetate |
InChI |
InChI=1S/C11H18O2/c1-13-11(12)9-10-7-5-3-2-4-6-8-10/h9H,2-8H2,1H3 |
InChI 键 |
YFYBIQKWVSXDMX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C1CCCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


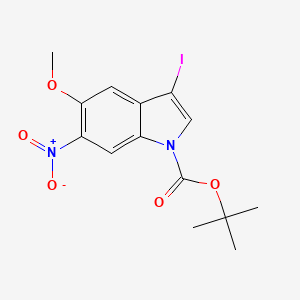
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
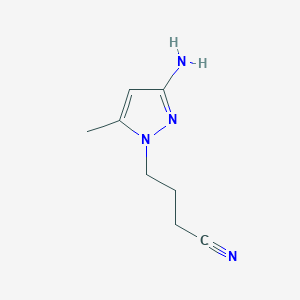
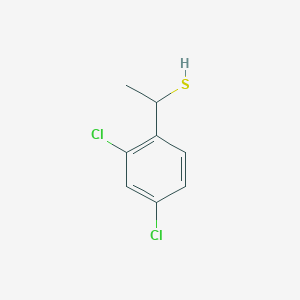
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
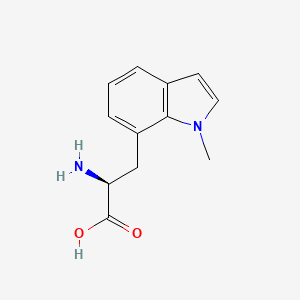
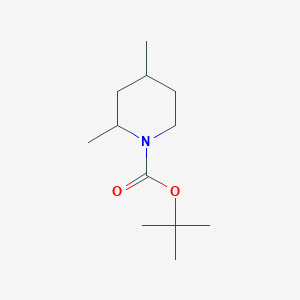
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
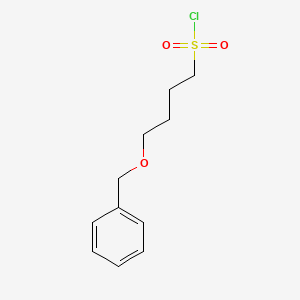
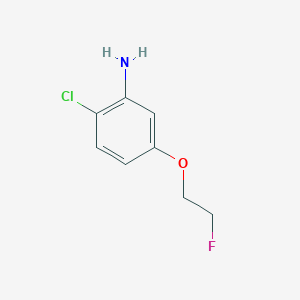
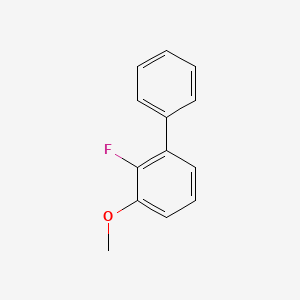

![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)

